4-(Phenyldisulfanyl)aniline
Description
Overview of Organosulfur Compounds and Aromatic Amines in Chemical Synthesis and Functional Materials
Organosulfur compounds, organic molecules containing sulfur, are fundamental in both nature and chemical industries. rsc.org They are integral to life, forming the basis of essential amino acids such as cysteine and methionine, and are found in vital coenzymes and vitamins. rsc.orgchemsrc.com In the realm of medicine, the life-saving properties of penicillin and sulfa drugs underscore the importance of sulfur in pharmaceuticals. rsc.org Beyond their biological roles, organosulfur compounds are valuable reagents in organic synthesis, utilized for creating new molecules with specific properties. chemsrc.comwikipedia.org Their applications extend to the development of advanced materials, including inert polymers and electrically conductive polythiophenes. chemsrc.com
Aromatic amines are a cornerstone of the chemical industry, characterized by an amino group attached to an aromatic ring. epa.govontosight.ai Aniline (B41778), the simplest aromatic amine, is a high-volume commodity chemical primarily used in the production of precursors for polyurethanes, dyes, and pigments. wikipedia.orgsigmaaldrich.com The reactivity of the amino group makes these compounds versatile building blocks for a vast array of products, including pharmaceuticals, agrochemicals like herbicides and pesticides, and rubber processing chemicals. ontosight.aisigmaaldrich.comarkat-usa.org In materials science, aromatic amines are precursors to novel organic semiconductors and functional polymers, where their electronic properties can be precisely tuned. uq.edu.au The direct functionalization of aromatic C-H bonds to form aromatic amines is a significant area of ongoing research, highlighting their importance in constructing complex molecules. scbt.com
Significance of Disulfide and Aniline Functionalities in Chemical Reactivity and Design
The chemical character of 4-(phenyldisulfanyl)aniline is defined by its two key functional groups: the disulfide linkage and the aniline core.
The disulfide bond (R-S-S-R') is a covalent linkage formed from the oxidation of two thiol groups. ontosight.ai This bond is a critical structural element in biochemistry, most notably providing stability to the three-dimensional structures of proteins. ontosight.ai Disulfide bridges help maintain the correct protein folding, which is essential for their biological activity. Beyond this structural role, disulfide bonds are dynamic. They can be readily cleaved and reformed under specific redox conditions, a property that is exploited in nature for the regulation of protein function. This reversible nature makes the disulfide bond a "redox switch," allowing for the control of molecular processes.
The aniline functionality consists of an amino group (-NH₂) directly attached to a benzene (B151609) ring. sigmaaldrich.comarkat-usa.org This arrangement results in unique chemical properties. Aniline is a weak base, as the lone pair of electrons on the nitrogen atom is partially delocalized into the aromatic pi system. sigmaaldrich.com This electron-donating nature makes the aromatic ring "electron-rich" and highly susceptible to electrophilic substitution reactions, preferentially at the ortho and para positions. sigmaaldrich.com This enhanced reactivity is fundamental to the use of anilines in the synthesis of a multitude of compounds, particularly in the dye industry through diazotization and coupling reactions. arkat-usa.org
Research Landscape and Underexplored Aspects of this compound Chemistry
The current research landscape shows significant interest in molecules that contain either disulfide or aniline functionalities. However, dedicated studies focusing specifically on the this compound isomer are not extensive. Much of the related research has centered on its isomer, 2-(phenyldisulfanyl)aniline, or on more complex molecules that incorporate a dithiobis(aniline) core. rsc.org
For instance, complex derivatives such as 4,4'-dithiobis(N-benzylideneaniline) compounds have been synthesized and investigated for their potential biological activities, including cytotoxic effects against cancer cell lines. arkat-usa.org This suggests that the core structure containing the aniline and disulfide linkage is a promising scaffold for medicinal chemistry. Furthermore, related structures like 4,4'-disulfanediylbis(4,1-phenylene)dimethanol (B127315) are utilized as key building blocks in the synthesis of new organic compounds and materials.
The chemistry of this compound itself remains an area with considerable potential for exploration. Underexplored aspects include:
Polymer Chemistry: Its bifunctional nature makes it a prime candidate as a monomer for the synthesis of novel redox-responsive polymers. The disulfide bond could be incorporated into the polymer backbone, allowing for depolymerization or material degradation under specific reductive stimuli.
Coordination Chemistry: The nitrogen and sulfur atoms could act as coordination sites for metal ions, leading to the formation of new metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or electronic properties.
Medicinal Chemistry: A systematic investigation into the biological activity of this compound and its simple derivatives is lacking. Its potential as a targeted covalent inhibitor or as a building block for more complex drug candidates warrants investigation.
Material Science: The interplay between the electron-donating aniline group and the disulfide bond could lead to materials with unique photophysical or electronic properties, suitable for applications in sensors or organic electronics.
Scope and Objectives of Research on this compound
Future research focused on this compound should aim to build a comprehensive understanding of its fundamental chemistry and unlock its potential applications. The primary objectives of such research would include:
Synthetic Elucidation: To develop and optimize efficient, scalable, and selective synthetic routes to this compound, providing a reliable source of the material for further studies.
Physicochemical Characterization: To thoroughly characterize its fundamental properties, including its electrochemical behavior (redox potentials), spectroscopic data (NMR, IR, UV-Vis), and solid-state structure through X-ray crystallography.
Reactivity Studies: To investigate the chemical reactivity of both the aniline and disulfide functionalities within the molecule. This includes exploring the potential for selective reactions at either site and understanding the electronic interplay between the two groups.
Exploration of Applications: To systematically explore its utility as a building block in the following areas:
Materials Science: Synthesizing and characterizing polymers derived from this compound to assess their properties as redox-responsive or self-healing materials.
Medicinal Chemistry: Using it as a scaffold to generate a library of derivatives for screening against various biological targets.
Supramolecular Chemistry: Investigating its ability to form self-assembled structures or act as a ligand in the design of functional supramolecular systems.
By addressing these objectives, the scientific community can move towards fully harnessing the potential of this intriguing bifunctional molecule.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 40965-53-9 |
| Molecular Formula | C₁₂H₁₁NS₂ |
| Molecular Weight | 233.35 g/mol |
| Physical Form | Solid |
Note: Data for this specific isomer is limited in publicly available literature; properties are based on its formula and data for related compounds.
Structure
3D Structure
Properties
CAS No. |
40965-58-0 |
|---|---|
Molecular Formula |
C12H11NS2 |
Molecular Weight |
233.4 g/mol |
IUPAC Name |
4-(phenyldisulfanyl)aniline |
InChI |
InChI=1S/C12H11NS2/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H,13H2 |
InChI Key |
KYWWFMUUMKLHES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SSC2=CC=C(C=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Phenyldisulfanyl Aniline and Its Derivatives
Established Synthetic Routes to 4-(Phenyldisulfanyl)aniline
The preparation of this compound can be achieved through several established synthetic pathways. These routes typically rely on the formation of a sulfur-sulfur bond between two different aryl precursors, where one contains the 4-aminophenyl moiety and the other a phenyl group. Key to these syntheses is controlling the reaction to favor the formation of the unsymmetrical disulfide over the corresponding symmetrical disulfides.
Synthesis from Aniline (B41778) Precursors via Thiolation and Disulfide Formation
A primary and direct route to this compound involves the use of 4-aminothiophenol (B129426) as the aniline precursor. This method centers on the cross-coupling reaction between 4-aminothiophenol and thiophenol. To prevent the formation of the symmetrical disulfides, bis(4-aminophenyl) disulfide and diphenyl disulfide, one of the thiol precursors is typically activated in situ to form a reactive intermediate. This intermediate then readily reacts with the second thiol to yield the desired unsymmetrical disulfide.
One common approach involves the reaction of a thiol with a sulfenyl chloride. In this context, the synthesis could proceed via the reaction of 4-aminothiophenol with phenylsulfenyl chloride, or conversely, the reaction of aniline with a phenyldisulfanyl-containing electrophile. However, the cross-coupling of two different thiols is a more frequently employed strategy in the synthesis of unsymmetrical disulfides.
Synthetic Strategies Involving Sulfur Transfer Reagents
The synthesis of unsymmetrical disulfides like this compound can be efficiently achieved using reagents that facilitate the coupling of two different thiols by acting as sulfur-activating agents, which can be considered a form of sulfur transfer. These reagents react with one thiol to form a reactive intermediate, which is then attacked by the second thiol to form the unsymmetrical disulfide.
A notable example of such a reagent is 1-chlorobenzotriazole (B28376) (BtCl). In this one-pot method, a thiol (such as thiophenol) is reacted with BtCl at low temperatures to form a benzotriazolated thiol intermediate (PhSBt). This intermediate is stable enough to prevent significant formation of the symmetrical disulfide. Subsequent addition of a second thiol (in this case, 4-aminothiophenol) leads to the formation of this compound. This method is advantageous due to its high yield and the avoidance of harsh oxidizing agents.
Another strategy involves the use of triphenylphosphine (B44618) (PPh3) to mediate the reductive coupling of a thiophenol with an aryl sulfonyl chloride. This approach allows for the formation of unsymmetrical aryl disulfides under catalyst- and base-free conditions. For the synthesis of this compound, this could involve the reaction of 4-aminothiophenol with phenylsulfonyl chloride in the presence of PPh3.
Green Chemistry Approaches to this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of organic compounds, including this compound. These approaches focus on the use of environmentally benign reagents, solvents, and catalysts, as well as improving atom economy.
The one-pot synthesis of unsymmetrical disulfides using 1-chlorobenzotriazole can be considered a green approach. researchgate.net The byproduct, benzotriazole, is recyclable, and the method avoids the use of toxic and harsh oxidizing agents that are common in traditional disulfide synthesis. researchgate.net
Another green strategy involves the use of hydrogen peroxide as an oxidant for the coupling of thiols. Hydrogen peroxide is an ideal "green" oxidant because its only byproduct is water. orgsyn.org The selective oxidation of a mixture of 4-aminothiophenol and thiophenol in the presence of a suitable catalyst could provide a green route to this compound. Transition-metal-free oxidation systems, for example using hydrogen peroxide in glacial acetic acid, have been developed for the selective oxidation of sulfides, and similar principles can be applied to the synthesis of disulfides. orgsyn.org
Furthermore, the development of solvent-free reaction conditions contributes to the green synthesis of unsymmetrical disulfides. Solvent-free methods can reduce waste and the environmental impact associated with solvent use. researchgate.net
Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, primarily by minimizing the formation of symmetrical disulfide byproducts. Key parameters that are often adjusted include the order of reagent addition, reaction temperature, solvent, and the nature of the activating agent or catalyst.
In one-pot syntheses, the order of addition of the two different thiols is critical. For instance, in the 1-chlorobenzotriazole method, the less nucleophilic thiol is typically reacted first with BtCl to form the activated intermediate before the more nucleophilic thiol is added. researchgate.net This sequential addition strategy helps to ensure that the activated thiol intermediate reacts preferentially with the other thiol rather than with itself.
Reaction temperature also plays a significant role. The initial activation of a thiol is often carried out at low temperatures (e.g., -78 °C) to prevent premature side reactions. researchgate.net Subsequent reaction with the second thiol may then be allowed to proceed at room temperature.
The choice of solvent can influence the reaction rate and selectivity. Dichloromethane (B109758) is a common solvent for these reactions. researchgate.net In some cases, solvent-free conditions have been shown to be effective in preventing the disproportionation of unsymmetrical disulfides into their symmetrical counterparts. researchgate.net
The table below summarizes key considerations for optimizing the synthesis of unsymmetrical diaryl disulfides, which are applicable to this compound.
Table 1: Parameters for Optimization of Unsymmetrical Diaryl Disulfide Synthesis
| Parameter | Consideration | Rationale |
|---|---|---|
| Order of Reagent Addition | Sequential addition of thiols is often preferred. | Minimizes the formation of symmetrical disulfide byproducts by controlling which thiol forms the reactive intermediate. |
| Temperature | Low initial temperature for activation, followed by a gradual increase. | Controls the rate of reaction and prevents undesirable side reactions. |
| Solvent | Aprotic solvents like dichloromethane are common. Solvent-free conditions can also be beneficial. | The solvent can affect the solubility of reagents and the stability of intermediates. Solvent-free conditions can prevent disproportionation. |
| Activating Agent/Catalyst | The choice of agent (e.g., 1-chlorobenzotriazole, PPh3) affects reaction efficiency and conditions. | Different agents have varying levels of reactivity and may require different reaction conditions. |
| Stoichiometry | Precise control of the molar ratios of reactants is important. | Ensures complete conversion of the limiting reagent and minimizes unreacted starting materials. |
Synthesis of Structural Analogues and Functionalized Derivatives of this compound
The synthetic methodologies used for this compound can be extended to produce a wide range of structural analogues and functionalized derivatives. This is typically achieved by using substituted aniline precursors or substituted thiophenols. The versatility of the methods for unsymmetrical disulfide formation allows for the incorporation of various functional groups on either of the aryl rings.
Substituted Phenyl Disulfide Analogues
The synthesis of substituted phenyl disulfide analogues of this compound can be readily accomplished by employing substituted thiophenols in the coupling reactions. The methods described, such as the 1-chlorobenzotriazole and PPh3-mediated routes, have been shown to be tolerant of a variety of functional groups on the aromatic rings of the thiol precursors.
For example, thiophenols bearing either electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., halo, nitro) can be used. This allows for the synthesis of a library of this compound derivatives with modified electronic and steric properties. The choice of the specific synthetic route may depend on the nature of the substituents, as some functional groups may not be compatible with certain reagents or reaction conditions.
The table below illustrates the potential for synthesizing various substituted analogues of this compound based on the general applicability of unsymmetrical disulfide synthesis methods.
Table 2: Examples of Substituted Precursors for the Synthesis of this compound Analogues
| Aniline Precursor | Phenyl Precursor | Resulting Analogue |
|---|---|---|
| 4-Aminothiophenol | 4-Methylthiophenol | 4-((p-Tolyldisulfanyl)aniline |
| 4-Aminothiophenol | 4-Methoxythiophenol | 4-((4-Methoxyphenyldisulfanyl)aniline |
| 4-Aminothiophenol | 4-Chlorothiophenol | 4-((4-Chlorophenyldisulfanyl)aniline |
| 4-Amino-3-methylthiophenol | Thiophenol | 3-Methyl-4-(phenyldisulfanyl)aniline |
| 2-Chloro-4-aminothiophenol | Thiophenol | 2-Chloro-4-(phenyldisulfanyl)aniline |
Derivatives Modified at the Aniline Moiety
The primary amino group of this compound serves as a versatile handle for a variety of chemical modifications, allowing for the synthesis of a diverse range of N-substituted derivatives. Standard transformations for anilines, including N-acylation, N-alkylation, and imine formation, are readily applicable.
N-Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives. For instance, treatment with acetic anhydride (B1165640) under mild conditions can produce N-(4-(phenyldisulfanyl)phenyl)acetamide. The amino group is generally more nucleophilic than a hydroxyl group, ensuring chemoselective N-acylation over O-acylation if other functional groups are present. quora.com This method is broadly applicable for introducing various acyl groups.
N-Alkylation: Direct N-alkylation of the aniline moiety can be achieved using alkyl halides. However, this method can sometimes lead to mixtures of mono- and di-substituted products. Alternative strategies, such as reductive amination involving the condensation of this compound with an aldehyde or ketone followed by reduction, offer greater control and yield mono-alkylated products. Modern approaches also utilize alcohols as alkylating agents in the presence of catalysts, which is a more environmentally benign method that produces water as the only byproduct. rsc.org For example, cobalt catalysts supported on metal-organic frameworks have been shown to be effective for the N-alkylation of various substituted anilines with alcohols. rsc.org Visible-light-induced methods have also been developed for the N-alkylation of anilines, avoiding the need for metals and bases. nih.gov
Imine Formation: Condensation of this compound with various aldehydes or ketones, often under acid catalysis, readily affords the corresponding imines (Schiff bases). redalyc.org Solvent-free mechanochemical methods, such as grinding equimolar amounts of the aniline and an aldehyde, have proven to be a rapid and efficient route to imine synthesis, often resulting in high yields without the need for extensive purification. nih.gov
The table below summarizes these common derivatization reactions at the aniline moiety.
| Reaction Type | Reagent(s) | Typical Conditions | Product Type |
| N-Acylation | Acyl chloride or Acetic anhydride, Base | Room temperature, short reaction time | N-Acyl derivative |
| N-Alkylation | Alkyl halide, Base | Varies, can require heat | N-Alkyl derivative |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | Mild, controlled pH | N-Alkyl derivative |
| Catalytic N-Alkylation | Alcohol, Catalyst (e.g., Co-MOF) | Heat | N-Alkyl derivative |
| Imine Condensation | Aldehyde or Ketone, Acid catalyst | Heat, removal of water | Imine (Schiff base) |
| Mechanochemical Imine Synthesis | Aldehyde or Ketone | Manual grinding, room temperature | Imine (Schiff base) |
Cascade and One-Pot Synthetic Approaches to this compound
A prominent one-pot strategy for the synthesis of unsymmetrical disulfides involves the sequential reaction of two different thiols with an activating agent in a single reaction vessel. One such method employs 1-chlorobenzotriazole (BtCl) as a mild oxidizing and coupling agent. organic-chemistry.org In this process, the first thiol (e.g., thiophenol) reacts with BtCl to form a benzotriazolated thiol intermediate (PhSBt). This intermediate can then be reacted in situ with a second thiol (e.g., 4-aminothiophenol) to generate the desired unsymmetrical disulfide, this compound, with high purity and yield. This approach avoids harsh oxidizing agents and the formation of significant amounts of symmetrical disulfide byproducts. organic-chemistry.org
The general sequence for this one-pot synthesis is outlined below:
Activation: Thiol 1 (R¹SH) reacts with 1-chlorobenzotriazole (BtCl) at low temperature to form the activated intermediate R¹SBt.
Coupling: Thiol 2 (R²SH) is added to the reaction mixture, which then couples with the intermediate to form the unsymmetrical disulfide (R¹SSR²).
This methodology is summarized in the following table.
| Step | Reactants | Reagent | Intermediate/Product | Key Conditions |
| 1. Activation | Thiophenol | 1-Chlorobenzotriazole (BtCl) | Phenylsulfenylbenzotriazole (PhSBt) | Dichloromethane (DCM), -78 °C |
| 2. Coupling | PhSBt, 4-Aminothiophenol | - | This compound | Gradual warming to room temperature |
While specific cascade reactions leading directly to this compound are not extensively documented, the principles of cascade synthesis can be applied. A hypothetical cascade might involve the in-situ generation of one of the thiol components followed by an immediate coupling reaction. Such processes, which combine multiple bond-forming events in a single, uninterrupted sequence, represent an advanced area of synthetic chemistry. nih.govresearchgate.net
Chemical Reactivity and Transformation Studies of 4 Phenyldisulfanyl Aniline
Reactions Involving the Disulfide Bond of 4-(Phenyldisulfanyl)aniline
The disulfide bond is a key functional group known for its unique redox activity. It can be cleaved, oxidized, or undergo exchange reactions, making it a versatile handle in chemical synthesis.
The S-S bond in this compound is susceptible to reductive cleavage, a fundamental reaction that breaks the disulfide linkage to yield two thiol groups. This transformation is typically achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and dithiothreitol (B142953) (DTT). nih.govambeed.comnih.gov The reaction proceeds via nucleophilic attack of a hydride or thiolate on one of the sulfur atoms, leading to the scission of the S-S bond.
When this compound is subjected to reductive cleavage, the process yields two distinct thiol products: 4-aminothiophenol (B129426) and thiophenol. This reaction is crucial for synthesizing 4-aminothiophenol, a valuable intermediate in various industrial applications.
The general reaction can be represented as: C₆H₅-S-S-C₆H₄-NH₂ + [Reducing Agent] → C₆H₅-SH + HS-C₆H₄-NH₂
The efficiency of the reduction can be influenced by the choice of reductant, solvent, and reaction temperature. chemicalforums.com For instance, sodium borohydride offers a potent method for reducing disulfides to thiols. dntb.gov.ua
Table 1: Reductive Cleavage of this compound
| Reducing Agent | Products | Typical Conditions |
|---|---|---|
| Sodium Borohydride (NaBH₄) | 4-Aminothiophenol, Thiophenol | Alcoholic solvent (e.g., Methanol, Ethanol), Room Temperature |
| Dithiothreitol (DTT) | 4-Aminothiophenol, Thiophenol | Aqueous buffer, pH ~7-8, Room Temperature |
| Zinc/Acid | 4-Aminothiophenol, Thiophenol | Aqueous acid (e.g., HCl, Acetic Acid) |
While the reduction of disulfides is common, the disulfide bond itself can undergo further oxidation under strong oxidizing conditions. This process can lead to the formation of a hierarchy of sulfur-oxygen species. The specific product depends on the strength of the oxidizing agent and the reaction conditions.
Possible oxidation products include:
Thiosulfinates: (R-S(O)-S-R')
Thiosulfonates: (R-SO₂-S-R')
Sulfonic acids: (R-SO₃H and R'-SO₃H) upon complete oxidative cleavage.
For example, oxidation with agents like hydrogen peroxide or peroxy acids can convert the disulfide into more highly oxidized states. The oxidation of the aniline (B41778) moiety can also occur concurrently, potentially leading to complex product mixtures or polymerization. openaccessjournals.com In some cases, oxidative polymerization can be initiated, involving both the aniline and disulfide functionalities, leading to the formation of complex polymer structures. nih.govresearchgate.net
Disulfide exchange is a characteristic reaction of disulfide bonds, involving the reaction of a disulfide with a thiol (thiol-disulfide exchange) or another disulfide. nih.govnih.gov In a thiol-disulfide exchange, a thiolate anion (RS⁻) acts as a nucleophile, attacking one of the sulfur atoms of the disulfide bond in this compound. researchgate.net This results in the formation of a new disulfide and a new thiol.
As an unsymmetrical disulfide, this compound can also undergo disproportionation (or scrambling). researchgate.net This is a self-exchange reaction where two molecules of the unsymmetrical disulfide rearrange to form two molecules of the corresponding symmetrical disulfides. acs.org This process is often catalyzed by acids, bases, or trace amounts of thiols and can lead to an equilibrium mixture of the starting material and the two symmetrical products: bis(4-aminophenyl) disulfide and diphenyl disulfide.
The disproportionation reaction is represented as follows: 2 C₆H₅-S-S-C₆H₄-NH₂ ⇌ (H₂N-C₆H₄-S)₂ + (C₆H₅-S)₂
This reaction is a key consideration in the synthesis and storage of unsymmetrical disulfides, as it can lead to the formation of impurities over time. acs.org
Reactivity of the Aniline Moiety in this compound
The aniline part of the molecule is rich in electron density, making it highly reactive towards electrophiles. The amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. wikipedia.orgbyjus.com
The amino group in this compound strongly activates the aromatic ring to which it is attached, making it susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. makingmolecules.com The -NH₂ group is a potent ortho-, para-director, meaning that electrophiles will preferentially add to the positions adjacent (ortho) and opposite (para) to the amino group. wikipedia.org
Given that the para position is already occupied by the phenyldisulfanyl group, electrophilic substitution is expected to occur primarily at the ortho positions (positions 2 and 6) relative to the amino group.
Halogenation: Reaction with bromine water, for example, would likely lead to the rapid formation of a di-bromo substituted product, 2,6-dibromo-4-(phenyldisulfanyl)aniline, due to the high reactivity of the aniline ring. libretexts.org
Nitration: Direct nitration with a mixture of nitric acid and sulfuric acid is often problematic for anilines as the strongly acidic conditions can protonate the amino group, forming an anilinium ion. byjus.com This deactivates the ring and directs substitution to the meta position. Furthermore, the strong oxidizing nature of nitric acid can lead to degradation of the starting material. libretexts.org To achieve controlled nitration at the ortho position, the reactivity of the amino group is often tempered by first converting it to an acetamide (B32628) group through acylation. libretexts.org
Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H) onto the ring, likely at an ortho position. byjus.com
Table 2: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Major Product |
|---|---|---|
| Bromination | Br⁺ | 2,6-Dibromo-4-(phenyldisulfanyl)aniline |
| Nitration (with protection) | NO₂⁺ | 2-Nitro-4-(phenyldisulfanyl)aniline |
| Sulfonation | SO₃ | 2-Amino-5-(phenyldisulfanyl)benzenesulfonic acid |
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to react with various electrophiles.
Acylation: The amino group readily reacts with acylating agents like acetic anhydride (B1165640) or acetyl chloride to form an amide. libretexts.org The acylation of this compound would yield N-(4-(phenyldisulfanyl)phenyl)acetamide. This reaction is often performed to protect the amino group or to reduce its activating effect during other reactions like nitration. libretexts.orgnih.gov
Alkylation: The amino group can also be alkylated by reacting it with alkyl halides. This reaction can proceed to give mono-, di-, or even tri-alkylated products (forming a quaternary ammonium (B1175870) salt). researchgate.net Controlling the degree of alkylation can be challenging. For instance, reaction with an alkyl halide like methyl iodide could produce N-methyl-4-(phenyldisulfanyl)aniline and N,N-dimethyl-4-(phenyldisulfanyl)aniline. nih.govrsc.org The specific outcome depends on the stoichiometry of the reactants and the reaction conditions. le.ac.uk Alkylated anilines are important intermediates in the synthesis of dyes and other specialty chemicals. researchgate.net
Diazotization and Coupling Reactions of this compound
The presence of a primary aromatic amine group in this compound allows it to undergo diazotization, a pivotal reaction in synthetic organic chemistry. This process involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). byjus.comchemguide.co.uk The resulting diazonium salt, 4-(phenyldisulfanyl)benzenediazonium chloride, is a versatile intermediate. organic-chemistry.orgunacademy.com
These diazonium salts are highly reactive electrophiles and readily participate in azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines. organic-chemistry.orgwikipedia.org This reaction is the foundation for the synthesis of a vast array of azo dyes. nih.govchemicalnote.com The coupling reaction with 4-(phenyldisulfanyl)benzenediazonium salt typically occurs at the para position of the coupling partner, unless this position is blocked, in which case ortho-coupling is observed. organic-chemistry.orgwikipedia.org The pH of the reaction medium is a critical factor; mildly acidic or neutral conditions are generally optimal for the coupling to proceed efficiently. organic-chemistry.org
For instance, coupling 4-(phenyldisulfanyl)benzenediazonium salt with phenol (B47542) would yield a hydroxy-substituted azo compound, while coupling with aniline would produce an amino-substituted azo dye. vedantu.com The extended conjugation involving the two aromatic rings, the azo bridge (-N=N-), and the phenyldisulfanyl group can give rise to intensely colored compounds with potential applications as dyes and pigments. wikipedia.orgpbworks.com
The general scheme for the diazotization and subsequent azo coupling reaction is as follows:
Step 1: Diazotization 4-(C₆H₅S-S-C₆H₄)NH₂ + NaNO₂ + 2HCl → 4-(C₆H₅S-S-C₆H₄)N₂⁺Cl⁻ + NaCl + 2H₂O
Step 2: Azo Coupling (with a generic coupling agent, Ar-H) 4-(C₆H₅S-S-C₆H₄)N₂⁺Cl⁻ + Ar-H → 4-(C₆H₅S-S-C₆H₄)-N=N-Ar + HCl
Cross-Coupling and C-S/C-N Bond Formation Reactions Involving this compound
The amino group of this compound and the potential for derivatization to introduce halides or other leaving groups on the aromatic ring make it a substrate for various cross-coupling reactions, enabling the formation of new carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds.
Buchwald-Hartwig Amination:
A prominent reaction for C-N bond formation is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides (or triflates) and amines. libretexts.orgresearchgate.net While this compound itself would act as the amine coupling partner, its corresponding aryl halide derivative, such as 4-bromo-1-(phenyldisulfanyl)benzene, could react with a wide range of primary and secondary amines. beilstein-journals.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgyoutube.com
A generalized reaction is shown below:
4-(C₆H₅S-S-C₆H₄)-X + R₂NH --(Pd catalyst, Ligand, Base)--> 4-(C₆H₅S-S-C₆H₄)-NR₂ (where X = Br, I, OTf)
The choice of ligand is crucial for the success of the reaction, with various biarylphosphine ligands being developed to improve scope and efficiency. researchgate.net
C-S Bond Formation:
Transition metal-catalyzed cross-coupling reactions are also instrumental in forming C-S bonds. researchgate.net Aryl halides derived from this compound can react with thiols or their corresponding thiolates to form diaryl sulfides. mdpi.com These reactions are often catalyzed by copper or palladium complexes. researchgate.netnih.gov
For example:
4-(C₆H₅S-S-C₆H₄)-X + R-SH --(Catalyst, Base)--> 4-(C₆H₅S-S-C₆H₄)-S-R (where X = Br, I)
These methodologies provide a powerful tool for synthesizing more complex sulfur-containing aromatic compounds. mdpi.com
Polymerization and Oligomerization Pathways of this compound
The bifunctional nature of this compound, possessing both an amino group and a disulfide linkage, presents opportunities for its use as a monomer in the synthesis of novel polymers and oligomers. Both chemical and electrochemical polymerization methods can be explored.
Chemical Oxidative Polymerization:
Similar to aniline, this compound can undergo chemical oxidative polymerization. nih.gov Oxidizing agents such as ammonium persulfate ((NH₄)₂S₂O₈) in an acidic medium are commonly used to polymerize aniline and its derivatives. researchgate.netresearchgate.net The polymerization proceeds through the formation of radical cations, leading to head-to-tail coupling of the monomers. The resulting polymer, poly(this compound), would feature a polyaniline-like backbone with pendant phenyldisulfanyl groups. These side groups could impart unique properties to the polymer, such as altered solubility, redox behavior, and the potential for further functionalization through the disulfide bond. However, steric hindrance from the bulky phenyldisulfanyl group might lead to the formation of oligomers rather than high molecular weight polymers. researchgate.net
Electrochemical Polymerization:
Electrochemical polymerization is another viable route for creating thin films of conductive polymers from aniline derivatives. scispace.com By applying an oxidizing potential to an electrode immersed in a solution containing the monomer and an acidic electrolyte, polymerization can be initiated on the electrode surface. The electrochemical polymerization of this compound would likely yield a polymer film with electroactive properties derived from both the polyaniline backbone and the redox-active disulfide linkage. researchgate.net
Polymerization involving the Disulfide Bond:
The disulfide bond itself can be a reactive site for polymerization. For instance, reaction with sulfur monochloride (S₂Cl₂) can lead to the formation of polymers with a backbone consisting of nitrogen and sulfur atoms [-N(R)SS-]. nih.govacs.org This step-growth polymerization has been used with various aniline derivatives to produce colored polymers with moderate molecular weights. nih.gov Applying this to this compound could lead to complex, cross-linked structures.
Reaction Kinetics and Mechanistic Investigations of this compound Transformations
Understanding the kinetics and mechanisms of reactions involving this compound is essential for optimizing reaction conditions and controlling product formation.
Diazotization Kinetics:
The diazotization of aromatic amines is a well-studied reaction. The mechanism involves the formation of a nitrosonium ion (NO⁺) from nitrous acid in the presence of a strong acid. byjus.comchemicalnote.com The amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfer and dehydration steps follow to yield the diazonium ion. byjus.com The rate of this reaction is dependent on factors such as temperature, acid concentration, and the electronic nature of the aniline derivative. The electron-donating or withdrawing nature of the phenyldisulfanyl group would influence the nucleophilicity of the amino group and thus the rate of diazotization.
Cross-Coupling Mechanisms:
The mechanisms of palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are complex and involve a catalytic cycle. libretexts.org Key steps include oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. libretexts.org Mechanistic studies, often employing kinetic analysis and the isolation and characterization of intermediates, are crucial for understanding the role of the ligand and other reaction parameters.
Polymerization Mechanisms:
The mechanism of oxidative polymerization of anilines involves the initial oxidation of the monomer to a radical cation. scispace.com These radical cations then couple, and subsequent rearomatization and further oxidation lead to chain propagation. The presence of the phenyldisulfanyl substituent would likely influence the electronic properties of the monomer and the resulting radical cation, thereby affecting the polymerization kinetics and the structure of the final polymer. Steric effects of the bulky substituent could also play a significant role in the propagation step. researchgate.net
Below is a data table summarizing the types of reactions discussed:
| Reaction Type | Key Reagents/Catalysts | Product Type | Relevant Section |
| Diazotization | NaNO₂, HCl | Diazonium Salt | 3.2.3 |
| Azo Coupling | Diazonium Salt, Phenol/Aniline | Azo Dye | 3.2.3 |
| Buchwald-Hartwig Amination | Pd Catalyst, Phosphine Ligand, Base | Aryl Amine | 3.3 |
| C-S Bond Formation | Cu or Pd Catalyst, Thiol | Diaryl Sulfide | 3.3 |
| Chemical Oxidative Polymerization | (NH₄)₂S₂O₈ | Conducting Polymer | 3.4 |
| Electrochemical Polymerization | Applied Potential, Acidic Electrolyte | Polymer Film | 3.4 |
Computational and Theoretical Investigations of 4 Phenyldisulfanyl Aniline
Electronic Structure Analysis and Molecular Orbitals of 4-(Phenyldisulfanyl)aniline
The electronic structure of this compound is fundamentally shaped by the interplay of its constituent aromatic rings, the disulfide bridge, and the amino functional group. The delocalized π-systems of the two phenyl rings interact with the lone pair electrons of the sulfur and nitrogen atoms, influencing the distribution of electron density and the nature of its frontier molecular orbitals.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's chemical reactivity and electronic properties. In aniline (B41778), the HOMO is characterized by a significant contribution from the nitrogen lone pair, which delocalizes into the phenyl ring, increasing its electron density, particularly at the ortho and para positions. researchgate.netresearchgate.net For diphenyl disulfide, the HOMO and LUMO are associated with the π-systems of the phenyl rings and the sulfur-sulfur bond. nih.gov
In this compound, the HOMO is expected to be a hybrid orbital with contributions from the aniline ring, the nitrogen lone pair, and the disulfide bridge. The presence of the electron-donating amino group raises the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over both aromatic rings and the disulfide bond, with the S-S bond being a potential site for reduction.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. nih.govresearchgate.net A smaller gap suggests that the molecule is more polarizable and can be more readily excited, influencing its chemical and photochemical behavior. Theoretical calculations, such as those based on Density Functional Theory (DFT), are instrumental in determining the energies and spatial distributions of these frontier orbitals.
Table 1: Calculated Electronic Properties of this compound and Related Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Aniline | -5.12 | -0.15 | 4.97 |
| Diphenyl disulfide | -6.23 | -0.89 | 5.34 |
| This compound (estimated) | -5.5 | -0.6 | 4.9 |
Note: The values for this compound are estimated based on the properties of its constituent moieties.
Conformational Analysis and Energy Landscapes of this compound
The three-dimensional structure and conformational flexibility of this compound are primarily dictated by rotation around the C-S and S-S bonds. The dihedral angle of the C-S-S-C group is a particularly important conformational parameter in diaryl disulfides. In the parent diphenyl disulfide, this dihedral angle is typically around 85°, resulting in a non-planar, skewed conformation which is energetically favorable. wikipedia.org
For this compound, rotation around the C-S and S-S bonds will lead to various conformers with different energies. The energy landscape of the molecule can be mapped by systematically varying these dihedral angles and calculating the corresponding energies. The most stable conformer will represent the global minimum on this potential energy surface. The presence of the amino group is not expected to dramatically alter the preferred C-S-S-C dihedral angle from that of diphenyl disulfide, but it will influence the rotational barriers and the relative energies of different conformers.
Computational methods can be employed to calculate the rotational energy profiles. These calculations can reveal the energy barriers between different stable conformations and the relative populations of these conformers at a given temperature. Such analyses are crucial for understanding how the molecule's shape influences its physical properties and biological activity. acs.orgnih.gov
Table 2: Key Dihedral Angles and Rotational Barriers in this compound
| Dihedral Angle | Typical Value (degrees) | Estimated Rotational Barrier (kcal/mol) |
| C-S-S-C | ~85 | 5-10 |
| C-C-S-S | Variable | 2-5 |
| S-S-C-C | Variable | 2-5 |
Note: The rotational barriers are estimates based on similar molecular structures.
Reaction Pathway Elucidation and Transition State Analysis for this compound Reactions
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For this compound, a key reaction of interest is the cleavage of the disulfide bond, which is a characteristic reaction of disulfides. ub.edunih.gov This reduction can proceed through various mechanisms, including nucleophilic attack on one of the sulfur atoms. ub.edu
Furthermore, computational studies can explore other potential reactions of this compound, such as electrophilic substitution on the aniline ring or oxidation of the amino group or the disulfide bridge. By comparing the activation energies of different possible reaction pathways, the most likely reaction products under specific conditions can be predicted. researchgate.netbeilstein-journals.org
Prediction of Spectroscopic Signatures for Mechanistic Insights (beyond basic identification)
While experimental spectroscopy is used for the identification and characterization of molecules, computational methods can predict spectroscopic properties that provide deeper mechanistic insights. For this compound, theoretical calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
Similarly, the prediction of NMR chemical shifts can aid in the assignment of experimental spectra and provide information about the electronic environment of the different nuclei in the molecule. researchgate.net For example, the calculated NMR spectrum can reveal how the electron-donating amino group influences the chemical shifts of the protons on the adjacent phenyl ring. Discrepancies between predicted and experimental spectra can also point to specific intermolecular interactions or conformational changes in solution. The absorption spectrum of aromatic disulfides can be influenced by substituents on the aromatic rings. escholarship.org
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Signatures |
| IR Spectroscopy | N-H stretching (~3300-3500 cm⁻¹), S-S stretching (~450-550 cm⁻¹) |
| ¹H NMR Spectroscopy | Aromatic protons (δ 6.5-7.5 ppm), NH₂ protons (δ ~3.5-4.5 ppm) |
| ¹³C NMR Spectroscopy | Aromatic carbons (δ 110-150 ppm) |
Note: These are general predictions and the exact values can vary depending on the computational method and solvent effects.
Intermolecular Interactions and Aggregation Behavior of this compound
The intermolecular interactions of this compound are critical in determining its solid-state structure and its behavior in solution. The molecule possesses several functionalities that can participate in non-covalent interactions. The amino group can act as a hydrogen bond donor, while the nitrogen and sulfur atoms, as well as the π-systems of the aromatic rings, can act as hydrogen bond acceptors. rsc.orgucla.edu
In the solid state, it is likely that this compound molecules will arrange themselves to maximize favorable intermolecular interactions, such as hydrogen bonding between the amino groups of neighboring molecules. nih.gov Additionally, π-π stacking interactions between the aromatic rings are expected to play a significant role in the crystal packing. acs.org
In solution, the aggregation behavior of this compound will depend on the nature of the solvent and the concentration. In nonpolar solvents, aggregation may be driven by a combination of hydrogen bonding and π-π stacking. In polar solvents, interactions with the solvent molecules will be more significant and may disrupt intermolecular aggregation. nih.gov Computational studies can be used to model small clusters of molecules to understand the preferred modes of interaction and the energetics of aggregation. reddit.comnih.gov
Advanced Spectroscopic and Structural Elucidation in 4 Phenyldisulfanyl Aniline Research
High-Resolution Spectroscopic Techniques for Mechanistic Studies (e.g., 2D NMR, Solid-State NMR for reaction intermediates)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 4-(Phenyldisulfanyl)aniline and for tracking the progress of its reactions. One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. For the closely related symmetrical compound, 4-aminophenyl disulfide, characteristic NMR signals would be observed for the aromatic protons and carbons. In the case of the unsymmetrical this compound, the spectrum would be more complex due to the lack of symmetry, with distinct signals for each of the nine unique aromatic carbon atoms and the different aromatic protons on both the aniline (B41778) and phenyl rings.
Two-dimensional (2D) NMR techniques are particularly powerful for unambiguously assigning these signals and for studying reaction intermediates. emerypharma.com
¹H-¹H Correlation Spectroscopy (COSY) would reveal scalar couplings between adjacent protons on the aromatic rings, helping to distinguish between the spin systems of the 4-substituted aniline and the monosubstituted phenyl rings. libretexts.org
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, on the other hand, shows correlations between protons and carbons that are two or three bonds apart. This is especially useful for identifying the connectivity across the disulfide bridge and for characterizing reaction intermediates where new bonds are formed.
Solid-State NMR (ssNMR) offers the capability to study this compound and its reaction intermediates in the solid state, providing information that is complementary to solution-state NMR. tandfonline.com This is particularly valuable for characterizing insoluble reaction products or trapped intermediates. By analyzing the chemical shift anisotropy and dipolar couplings, ssNMR can provide details about the local molecular environment and packing in the solid state. For instance, in a polymerization reaction involving this compound, ssNMR could be used to probe the structure and dynamics of the resulting polymer.
A study on the exchange reaction between 4-aminophenyl disulfide and diphenyl disulfide, which would form this compound, utilized ¹³C NMR to monitor the formation of the unsymmetrical product. This demonstrates the utility of NMR in tracking the progress of reactions involving this class of compounds.
Mass Spectrometry for Identification of Reaction Products and Intermediates of this compound
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and fragmentation patterns of this compound, its reaction products, and transient intermediates. Electron ionization (EI) and chemical ionization (CI) are common techniques for analyzing small molecules.
For the analogous compound, 4-aminophenyl disulfide, Gas Chromatography-Mass Spectrometry (GC-MS) data reveals a characteristic fragmentation pattern. The molecular ion peak (M⁺) would be observed, and key fragment ions would correspond to the cleavage of the disulfide bond and subsequent fragmentation of the resulting aromatic moieties. A prominent peak would be expected for the 4-aminothiophenol (B129426) radical cation.
In the analysis of this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The primary fragmentation pathway would likely involve the cleavage of the S-S bond, leading to the formation of the benzenethiol (B1682325) radical cation and the 4-aminobenzenethiol radical cation. Further fragmentation of these ions would provide additional structural information.
Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), are crucial for the detailed structural analysis of reaction products and for identifying unknown intermediates. In a typical MS/MS experiment, a specific ion (e.g., the molecular ion of a reaction product) is selected and then fragmented to produce a secondary mass spectrum. This provides detailed information about the connectivity of the molecule. This approach is particularly useful in complex reaction mixtures where multiple products may be present.
The table below summarizes the expected key mass-to-charge ratios (m/z) for the major fragments of this compound in an electron ionization mass spectrum.
| Fragment Ion | Structure | Expected m/z |
| Molecular Ion | C₁₂H₁₁NS₂⁺ | 233 |
| Phenylthiyl Radical Cation | C₆H₅S⁺ | 109 |
| 4-Aminophenylthiyl Radical Cation | H₂NC₆H₄S⁺ | 124 |
| Phenyl Cation | C₆H₅⁺ | 77 |
| 4-Aminophenyl Cation | H₂NC₆H₄⁺ | 92 |
This table is predictive and based on common fragmentation patterns of related compounds.
X-ray Crystallography for Elucidating Solid-State Structures and Intermolecular Bonding in this compound Systems
The analysis of the crystal structure of 4-aminophenyl disulfide reveals key structural features that are likely to be present in this compound as well. These include:
The C-S-S-C dihedral angle: This angle is a defining feature of disulfide bridges and is typically around 90°. This non-planar arrangement is due to the repulsion between the lone pairs of electrons on the sulfur atoms.
Aromatic stacking interactions: The phenyl rings can engage in π-π stacking interactions, which also contribute to the stability of the crystal structure.
By studying the crystal structures of this compound and its derivatives or co-crystals, researchers can gain valuable insights into how the molecule interacts with other molecules. This information is critical for understanding its chemical reactivity in the solid state and for the design of new materials with specific properties.
The table below presents typical crystallographic parameters that would be determined from an X-ray diffraction study of a compound like this compound, based on data for analogous structures.
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | These parameters define the size and shape of the unit cell. |
| Z | The number of molecules in the unit cell. |
| Bond Lengths (e.g., S-S, C-S, C-N) | Precise measurements of the distances between bonded atoms. |
| Bond Angles (e.g., C-S-S) | The angles between adjacent bonds. |
| Dihedral Angles (e.g., C-S-S-C) | The torsional angle that describes the conformation of the disulfide bond. |
Time-Resolved Spectroscopy for Kinetic and Transient Species Analysis in this compound Reactions
Time-resolved spectroscopy techniques are essential for studying the kinetics of fast reactions and for detecting and characterizing short-lived transient species, such as excited states and reaction intermediates. rsc.orgursinus.edu Transient absorption spectroscopy is a particularly powerful method for this purpose.
In a transient absorption experiment, a sample is excited with a short laser pulse (the "pump" pulse), and the resulting changes in absorbance are monitored with a second, time-delayed "probe" pulse. acs.org By varying the time delay between the pump and probe pulses, the formation and decay of transient species can be followed on timescales ranging from femtoseconds to milliseconds.
In the context of this compound reactions, transient absorption spectroscopy could be used to study:
Photochemical reactions: Upon UV irradiation, the disulfide bond can undergo homolytic cleavage to form a phenylthiyl radical and a 4-aminophenylthiyl radical. Transient absorption spectroscopy could be used to directly observe the spectral signatures of these radical species and to measure their lifetimes.
Redox reactions: The oxidation or reduction of this compound can lead to the formation of radical cations or radical anions. These species are often highly reactive and can be difficult to study by conventional techniques. Time-resolved spectroscopy provides a means to characterize these transient intermediates and to elucidate the mechanisms of electron transfer reactions.
The study of the photochemistry of simple disulfides like dimethyl disulfide has shown that thiyl radicals are primary photoproducts. It is expected that similar transient species would be formed in the photolysis of this compound.
Spectroelectrochemical Studies on the Redox Behavior of this compound
Spectroelectrochemistry combines electrochemical techniques with spectroscopy to provide detailed information about the redox behavior of a molecule. rsc.org In a typical spectroelectrochemical experiment, the UV-Vis or Raman spectrum of a solution is monitored as the potential of an electrode immersed in the solution is varied. This allows for the direct correlation of changes in the electronic structure of the molecule with its oxidation state.
For this compound, spectroelectrochemistry can be used to:
Determine formal redox potentials: The potential at which the compound is oxidized or reduced can be accurately measured.
Identify the products of electron transfer: The spectra of the oxidized and reduced forms of the molecule can be obtained, providing insight into the structural changes that occur upon electron transfer.
Study the kinetics of electron transfer: The rate at which the molecule exchanges electrons with the electrode can be investigated.
Elucidate the mechanism of redox reactions: By observing the formation and decay of intermediates, the detailed mechanism of the electrochemical reaction can be determined.
Studies on the electrochemical behavior of 4-aminothiophenol, a related compound, have shown that both the amino and thiol groups can be oxidized. electrochem.orgxmu.edu.cnutexas.edu The oxidation of the thiol group can lead to the formation of the disulfide, while the oxidation of the amino group can result in the formation of radical cations that can subsequently dimerize or polymerize. It is expected that this compound would exhibit a rich redox chemistry involving both the disulfide linkage and the aniline moiety.
The table below outlines the key information that can be obtained from spectroelectrochemical studies of this compound.
| Technique | Information Obtained |
| Cyclic Voltammetry (CV) | Redox potentials (oxidation and reduction), reversibility of electron transfer, information on reaction mechanisms. |
| UV-Vis Spectroelectrochemistry | Electronic absorption spectra of the neutral, oxidized, and reduced species; identification of intermediates. |
| Raman Spectroelectrochemistry | Vibrational spectra of species at the electrode surface; information on molecular structure and orientation. |
Materials Science Applications and Functionalization Strategies Using 4 Phenyldisulfanyl Aniline
Polymeric Materials Derived from 4-(Phenyldisulfanyl)aniline
The polymerization of this compound could theoretically proceed via the aniline (B41778) functional group to form a polyaniline-type structure. In such a polymer, the phenyldisulfanyl group would be a pendant moiety attached to the polymer backbone.
Redox-Responsive Polymers and Hydrogels Incorporating this compound
Polymers and hydrogels containing disulfide bonds are a major class of redox-responsive materials. mdpi.com The disulfide linkage can be cleaved in a reducing environment, such as in the presence of glutathione (B108866) (GSH), which is found at higher concentrations inside cells compared to the extracellular environment. mdpi.comnih.gov This cleavage leads to a disassembly of the material, enabling applications like controlled drug delivery. nih.govrhhz.net
A hypothetical hydrogel crosslinked with a derivative of this compound could exhibit degradation and release of an encapsulated agent upon exposure to a reducing agent. The disulfide bond within the pendant phenyldisulfanyl group would be the active site for this redox-responsive behavior. The cleavage of this bond would alter the polymer's properties, such as its solubility or mechanical integrity. nih.gov
Conductive Polymers and Composites Utilizing this compound
Polyaniline (PANI) is one of the most studied conductive polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. mdpi.comscispace.com The electrical properties of PANI arise from the conjugated system of double bonds along its backbone, which can be tuned through protonation (doping) or oxidation. mdpi.com
A polymer synthesized from this compound would be a derivative of PANI. The presence of the bulky, sulfur-containing pendant group would be expected to influence the polymer's morphology, processability, and electrical properties. While some aniline derivatives are copolymerized with aniline to enhance properties like solubility or processability researchgate.netrsc.org, the specific impact of a phenyldisulfanyl substituent on the conductivity and stability of the resulting polymer has not been documented. A related compound, 4-aminophenyl disulfide, has been noted for its potential use as a dopant or charge-transfer agent to improve the electrical conductivity of polymers. sigmaaldrich.com
Self-Healing Materials and Dynamic Covalent Networks Based on Disulfide Exchange with this compound
The disulfide bond is a classic example of a dynamic covalent bond used to create self-healing materials and covalent adaptable networks (CANs), often referred to as vitrimers. rsc.orgtue.nlmdpi.com These materials combine the robustness of thermosets with the reprocessability of thermoplastics. The healing mechanism relies on disulfide exchange reactions, where disulfide bonds can swap partners, allowing the polymer network to rearrange and repair damage, typically upon the application of a stimulus like heat. nih.govmdpi.com
A polymer network incorporating this compound could leverage the disulfide bond for self-healing properties. The disulfide linkage could act as a dynamic crosslink point. When a fracture occurs, applying heat could initiate disulfide exchange reactions across the damaged interface, reforming the network and restoring mechanical integrity. nih.govtamu.edu Research on epoxy networks has shown that incorporating aromatic disulfide compounds, such as 4-aminophenyl disulfide, can create re-processable, repairable, and recyclable thermosets. sigmaaldrich.commdpi.com
Surface Functionalization and Coating Technologies Employing this compound Derivatives
Surface functionalization is critical for tailoring the interfacial properties of materials for applications ranging from biocompatible implants to sensors. Molecules with specific functional groups are used to anchor onto a surface and present a desired chemical functionality. Disulfide-containing molecules are commonly used to functionalize gold surfaces due to the strong affinity between gold and sulfur.
A derivative of this compound could be designed for surface modification. For instance, the aniline group could be modified to attach to a polymer surface, leaving the phenyldisulfanyl group exposed. This exposed disulfide could then participate in further reactions, such as immobilizing biomolecules that contain thiol groups through a thiol-disulfide exchange reaction. nih.gov
Fabrication of Optoelectronic Materials and Devices with this compound
Organic optoelectronic materials are utilized in devices like organic light-emitting diodes (OLEDs) and sensors. researchgate.net The performance of these materials is dictated by their molecular structure, which influences their electronic energy levels (HOMO/LUMO) and photophysical properties. researchgate.net Aniline and its derivatives are components of various electroactive molecules, such as triphenylamines, which are known for their hole-transporting capabilities.
While there is no specific research on the optoelectronic properties of this compound, polymers derived from aniline can exhibit interesting optical and electronic behaviors. The incorporation of sulfur atoms and phenyl rings in the pendant group would affect the electronic structure of a poly(this compound) chain, potentially influencing its absorption, emission, and charge-transport characteristics.
Structure-Property Relationships in Materials Synthesized from this compound
The relationship between a polymer's chemical structure and its macroscopic properties is a fundamental concept in materials science. semanticscholar.org For any polymer derived from this compound, key structural features would dictate its performance.
Pendant Group Effect : The large phenyldisulfanyl pendant group would increase steric hindrance between polymer chains. This would likely decrease inter-chain packing, potentially lowering the material's density and crystallinity while increasing its solubility in organic solvents compared to unmodified polyaniline. researchgate.net
Mechanical Properties : The increased free volume and reduced inter-chain forces due to the bulky side group might lead to a lower glass transition temperature (Tg) and reduced mechanical strength compared to more compact polymers.
Dynamic Properties : The presence of the disulfide bond is the most significant feature. As discussed, it would impart the potential for redox-responsiveness and dynamic covalent bond exchange, leading to self-healing or reprocessable characteristics. mdpi.com The concentration of these disulfide groups within the material would be a critical parameter for tuning the rate and efficiency of these dynamic processes. mdpi.com
The table below summarizes the hypothetical influence of this compound's structural features on material properties.
| Structural Feature | Potential Influence on Material Properties |
| Polyaniline Backbone | Provides a conjugated system for potential electrical conductivity and electroactivity. |
| Pendant Phenyl Ring | Increases steric bulk, potentially enhancing solubility but hindering chain packing. Contributes to the polymer's aromatic content. |
| Disulfide Bond (-S-S-) | Introduces redox-sensitivity and enables dynamic covalent exchange for self-healing and reprocessability. |
| Overall Bulkiness | Likely reduces crystallinity and may lower the glass transition temperature compared to parent polyaniline. |
Catalytic Applications of 4 Phenyldisulfanyl Aniline and Its Complexes
4-(Phenyldisulfanyl)aniline as a Ligand in Transition Metal Catalysis
The utility of a molecule as a ligand in transition metal catalysis is predicated on its ability to coordinate to a metal center and electronically influence its reactivity, thereby facilitating a catalytic cycle. For this compound, the presence of both an amino group and a disulfide bridge offers potential coordination sites. However, specific studies detailing its application as a ligand are not readily found.
Design and Synthesis of Metal Complexes with this compound
There is a lack of specific published research detailing the design and synthesis of metal complexes where this compound explicitly acts as a primary ligand for catalytic applications. General methods for forming complexes with aniline (B41778) derivatives often involve the reaction of the amine with a metal salt, but specific conditions, structural characterization, and catalytic applications for complexes of this compound are not documented in the searched scientific literature.
Evaluation of Catalytic Activity in Oxidation/Reduction Reactions
A thorough search of scientific databases did not yield specific studies evaluating the catalytic activity of this compound-metal complexes in oxidation or reduction reactions. While aniline derivatives are known to participate in such catalytic systems, there are no available reports that provide data, such as turnover numbers, turnover frequencies, or product yields, for reactions catalyzed by complexes of this specific disulfide-containing aniline.
Redox Mediation and Electron Transfer Processes in Catalytic Cycles Using this compound
The disulfide bond in this compound suggests a potential for redox activity, which could be harnessed in catalytic cycles involving electron transfer. Disulfides can undergo reversible cleavage to thiols, a process that can be central to redox mediation. Nevertheless, no specific studies were identified that investigate or apply this compound as a redox mediator in catalytic processes.
Heterogeneous Catalysis via Immobilization of this compound Species
Immobilizing a catalyst onto a solid support is a key strategy for developing heterogeneous catalysts, which offer advantages in separation and reusability. Aniline derivatives can be anchored to various supports. However, the available literature does not describe the immobilization of this compound or its complexes onto solid supports for the purpose of creating a heterogeneous catalyst. As such, there are no reports on its performance, stability, or recyclability in any heterogeneous catalytic system.
Mechanistic Understanding of Catalytic Processes Enabled by this compound
A mechanistic understanding of a catalytic process is crucial for its optimization and further development. Such studies often involve spectroscopic, kinetic, and computational methods. Given the absence of reported catalytic applications for this compound, it follows that there are no mechanistic studies available that elucidate its role in any catalytic cycle. The fundamental steps of substrate activation, turnover, and catalyst regeneration involving this specific compound have not been documented.
Analytical Chemistry Applications of 4 Phenyldisulfanyl Aniline
As a Precursor for Novel Derivatization Reagents in Chromatographic Analysis
In chromatographic analysis, particularly high-performance liquid chromatography (HPLC), derivatization is a key strategy to improve the detection and separation of analytes that lack a suitable chromophore, fluorophore, or electrophore. sielc.com The aniline (B41778) functional group in 4-(Phenyldisulfanyl)aniline can be readily diazotized and coupled with electron-rich compounds to form highly colored azo dyes, which can be detected by UV-Vis spectrophotometry. nih.gov
Furthermore, the amino group can react with various labeling reagents to introduce fluorescent or electroactive tags. For instance, it could be reacted with dansyl chloride or fluorescamine (B152294) to yield highly fluorescent derivatives, enabling sensitive detection in fluorescence-based assays. The disulfide bond also offers a unique handle for derivatization. It can be reduced to a thiol, which can then be reacted with thiol-specific reagents like maleimides or haloacetyl groups attached to a chromophoric or fluorophoric tag.
A hypothetical application could involve the development of a dual-detection derivatization reagent. The aniline group could be modified with a fluorophore, and the disulfide bond could be used for a secondary reaction, potentially allowing for confirmation of analyte identity or quantification by two different detection methods.
Illustrative Data Table: Potential Derivatization Reactions of this compound for HPLC Analysis
| Derivatization Strategy | Target Analyte Functional Group | Resulting Derivative Property | Potential HPLC Detector |
| Diazotization and Azo Coupling | Phenols, Aromatic Amines | Chromophoric (Azo Dye) | UV-Vis |
| Reaction with Dansyl Chloride | Primary/Secondary Amines, Phenols | Fluorescent | Fluorescence Detector |
| Reaction with Fluorescamine | Primary Amines | Fluorescent | Fluorescence Detector |
| Reduction of Disulfide to Thiol, followed by reaction with a Maleimide-Fluorophore | Analytes with accessible thiol groups | Fluorescent | Fluorescence Detector |
Electrochemical Sensing Platforms Incorporating this compound
Electrochemical sensors offer high sensitivity, rapid response, and portability for the detection of a wide range of analytes. The aniline moiety of this compound can be electropolymerized to form a conductive polymer film on an electrode surface. nih.gov Polyaniline and its derivatives are well-known for their electrocatalytic properties and have been used to modify electrodes for the detection of various analytes, including biomolecules and environmental pollutants. mdpi.com
The disulfide bond provides a mechanism for self-assembly on gold surfaces. The S-S bond can be cleaved, and the resulting thiols can form a self-assembled monolayer (SAM) on a gold electrode. This functionalized surface could then be used to immobilize other molecules, such as enzymes or antibodies, for biosensing applications. The aniline group within the SAM could also be used for further chemical modifications or for its inherent electrochemical activity.
For instance, a gold electrode modified with a SAM of this compound could potentially be used for the sensitive detection of dopamine (B1211576). escholarship.org The aniline groups on the electrode surface could enhance the electrochemical signal of dopamine oxidation.
Illustrative Data Table: Potential Electrochemical Sensing Applications
| Electrode Modification Method | Target Analyte | Principle of Detection | Potential Performance |
| Electropolymerization of this compound on a glassy carbon electrode | Ascorbic Acid | Electrocatalytic oxidation | Low detection limit, wide linear range |
| Self-assembled monolayer on a gold electrode | Dopamine | Enhanced electrochemical signal | High sensitivity and selectivity |
| Immobilization of glucose oxidase on a this compound modified electrode | Glucose | Amperometric detection of H₂O₂ | Good stability and reproducibility |
Chemosensor Development for Specific Analytes Using this compound Derivatives
Chemosensors are molecules that signal the presence of a specific analyte through a change in a physical property, such as color or fluorescence. The aniline and disulfide functionalities of this compound can be exploited to design chemosensors.
The aniline nitrogen can act as a binding site for metal ions. By incorporating a fluorophore into the molecule, a fluorescent chemosensor could be developed where the binding of a metal ion modulates the fluorescence intensity through mechanisms like photoinduced electron transfer (PET). researchgate.net For example, a derivative of this compound could be designed to selectively bind and detect mercury ions, a toxic heavy metal. researchgate.net
The disulfide bond can be used in the design of "turn-on" fluorescent probes for thiols. In a non-fluorescent derivative, the disulfide can act as a quencher. In the presence of a thiol-containing analyte, the disulfide bond is cleaved, leading to the release of a fluorescent reporter molecule. This approach has been used for the detection of biologically important thiols like glutathione (B108866).
Illustrative Data Table: Potential Chemosensor Applications
| Chemosensor Design | Target Analyte | Sensing Mechanism | Observable Change |
| Fluorescent derivative with a metal-binding moiety | Heavy metal ions (e.g., Hg²⁺, Cu²⁺) | Chelation-enhanced fluorescence | Increase in fluorescence intensity |
| Derivative with a disulfide-linked fluorophore and quencher | Thiols (e.g., Glutathione) | Thiol-disulfide exchange | "Turn-on" fluorescence |
| Colorimetric sensor based on aniline reactivity | pH | Protonation of the aniline nitrogen | Color change |
Application in Spectrophotometric Assays and Indicator Systems
The aniline group of this compound can be diazotized and coupled with various aromatic compounds to form intensely colored azo dyes. This reaction forms the basis of the Bratton-Marshall assay, a classical method for the determination of sulfonamides and other primary aromatic amines. nih.gov This suggests that this compound could be used as a chromogenic reagent in spectrophotometric assays for analytes that can undergo this coupling reaction.
Furthermore, the protonation of the aniline nitrogen is pH-dependent, which could be exploited in the development of pH indicators. A derivative of this compound with a suitable chromophore could exhibit a color change over a specific pH range.
Illustrative Data Table: Potential Spectrophotometric Applications
| Assay Type | Target Analyte | Principle | Wavelength of Maximum Absorbance (λmax) |
| Azo coupling reaction | Phenolic compounds | Formation of a colored azo dye | 450-550 nm (Hypothetical) |
| Charge-transfer complexation | Electron acceptors | Formation of a colored charge-transfer complex | 500-600 nm (Hypothetical) |
| pH indicator | Protons (H⁺) | Protonation/deprotonation of the aniline group | Dependent on the specific derivative |
Development of Separation Media Functionalized with this compound
The unique chemical properties of this compound make it a candidate for the functionalization of stationary phases in chromatography. Silica (B1680970) gel or polymer beads could be modified with this compound to create novel separation media.
The aniline group can participate in hydrogen bonding and π-π stacking interactions, which could be useful for the separation of polar and aromatic compounds in normal-phase or hydrophilic interaction chromatography. The disulfide bond offers a site for reversible covalent bonding. A stationary phase functionalized with this compound could be used for affinity chromatography to capture and release thiol-containing biomolecules, such as cysteine-containing peptides or proteins.
Moreover, the aniline moiety could be further modified to create chiral stationary phases for the separation of enantiomers. By attaching a chiral selector to the aniline group, a stationary phase capable of chiral recognition could be developed.
Illustrative Data Table: Potential Applications in Separation Media
| Type of Chromatography | Stationary Phase Functionalization | Separation Mechanism | Potential Analytes |
| Affinity Chromatography | Covalent attachment to silica via the aniline group | Reversible thiol-disulfide exchange | Thiol-containing peptides and proteins |
| Normal Phase Chromatography | Bonding to silica gel | Hydrogen bonding, π-π interactions | Polar aromatic compounds |
| Chiral Chromatography | Attachment of a chiral selector to the aniline group | Enantioselective interactions | Racemic mixtures of pharmaceuticals |
Environmental Fate and Degradation Studies of 4 Phenyldisulfanyl Aniline
Photodegradation Pathways and Products of 4-(Phenyldisulfanyl)aniline
There is currently no specific information available in scientific literature detailing the photodegradation pathways or the resulting products of this compound when exposed to sunlight in the environment. The phenyldisulfanyl group is anticipated to influence the compound's photochemical behavior, potentially leading to different degradation patterns compared to aniline (B41778). However, without dedicated studies, any proposed pathway would be purely speculative.
Biodegradation of this compound in Aquatic and Soil Environments
Scientific studies focusing on the biodegradation of this compound in either aquatic or soil environments have not been identified. The degradation of aniline is known to be carried out by various microorganisms, which can utilize it as a source of carbon and nitrogen. These processes can occur under both aerobic and anaerobic conditions, leading to a range of intermediate and final products. For instance, aerobic degradation of aniline often proceeds through the formation of catechol, which is then further broken down. Anaerobic degradation, particularly by sulfate-reducing bacteria, can involve pathways that produce intermediates like phenylphosphoamidate and 4-aminobenzoate. However, the presence of the phenyldisulfanyl substituent would likely necessitate different enzymatic machinery for microbial breakdown, and the specific microorganisms capable of this, as well as the resulting degradation pathways, remain unknown.
Chemical Transformation of this compound under Environmental Conditions
Detailed research on the chemical transformation of this compound under typical environmental conditions, such as hydrolysis or oxidation, is not available. For aniline, autoxidation is considered a minor elimination mechanism in aquatic environments. The disulfide bond in this compound might be susceptible to cleavage under certain redox conditions found in the environment, but this has not been experimentally verified.
Characterization of Environmental Metabolites and Degradation Intermediates of this compound
As there are no studies on the degradation of this compound, none of its environmental metabolites or degradation intermediates have been characterized. For aniline, identified metabolites in environmental systems include acetanilide, formanilide, and various oxidation products. It is plausible that degradation of this compound would lead to compounds containing either the aniline or the thiophenol moiety, but the exact structures of these potential metabolites are yet to be determined through scientific investigation.
Role in Environmental Sulfur and Nitrogen Cycling
The specific role that this compound plays in the environmental cycling of sulfur and nitrogen has not been investigated. As the molecule contains both a nitrogen atom (in the aniline group) and a disulfide bond, its degradation could potentially release these elements into the environment in various forms. For example, the breakdown of the aniline portion could contribute to the nitrogen cycle through ammonification or other transformation processes. Similarly, the cleavage of the disulfide bond could release sulfur compounds that would then participate in the sulfur cycle. However, without understanding the degradation pathways, its precise contribution to these elemental cycles remains a matter of speculation.
Future Research Directions and Outlook for 4 Phenyldisulfanyl Aniline Chemistry
Exploration of Emerging Reactivity and Reaction Discoveries
The unique juxtaposition of an amino group and an unsymmetrical disulfide bond in 4-(Phenyldisulfanyl)aniline presents a rich playground for discovering new chemical transformations. The disulfide bond is known for its dynamic covalent nature, participating in thiol-disulfide exchange and cleavage under mild redox conditions. nih.govwikipedia.org Future research will likely focus on how the electronic influence of the aminophenyl group modulates the reactivity of the S-S bond compared to symmetrical aromatic or aliphatic disulfides.
Key areas for exploration include:
Selective Cleavage and Functionalization: Investigating methods for the selective cleavage of either the N-aryl-S bond or the S-phenyl bond could lead to novel synthetic routes for producing distinct thiophenol derivatives. The reactivity of disulfide bonds can be markedly affected by their structural environment, suggesting that the electronic nature of the aniline (B41778) group will play a key role. nih.gov
Radical-Mediated Reactions: The disulfide exchange process in aromatic disulfides can occur through a radical-mediated mechanism. rsc.org Future studies could explore the generation of distinct thiyl radicals from this compound under thermal or photochemical conditions, potentially leading to new polymerization or C-S bond formation reactions. beilstein-journals.orgresearchgate.net
Reductive Cyclization Reactions: Inspired by the catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2, research could target similar transformations for this compound. rsc.orgrsc.orgsemanticscholar.org Such reactions could provide access to novel sulfur-containing heterocyclic scaffolds by engaging both the amino and disulfide functionalities in a concerted manner.
Reactions of the Aniline Moiety: The amino group can be a handle for a wide range of classical transformations, including diazotization, acylation, and condensation reactions. A key research direction will be to understand how these reactions can be performed while preserving the integrity of the disulfide bond, or conversely, how the disulfide moiety can influence the regioselectivity and reactivity of the aniline ring.
Sustainable and Eco-Friendly Synthetic Methodologies for this compound
Developing green and sustainable synthetic protocols is paramount in modern chemistry. Future research on this compound should prioritize the development of environmentally benign synthetic methods that offer high atom economy, minimize waste, and utilize non-toxic reagents and solvents.
Prospective sustainable approaches include:
Oxidative Coupling Reactions: Green methods for synthesizing disulfides often involve the oxidation of corresponding thiols. organic-chemistry.org A sustainable route to this compound could involve the co-oxidation of 4-aminothiophenol (B129426) and thiophenol using air or hydrogen peroxide as the oxidant, potentially mediated by a recyclable catalyst. rsc.org Sonication has been shown to markedly accelerate such oxidations, representing a promising energy-efficient technique. rsc.org
Transition-Metal Catalysis: Recent advances have highlighted the use of transition metals like copper to catalyze the formation of unsymmetrical disulfides from aryl halides and a sulfur source. rsc.orgorganic-chemistry.org Adapting these methods to use readily available precursors under mild, aqueous, or solvent-free conditions would represent a significant step forward.
Enzymatic Synthesis: Biocatalysis offers an exceptionally green route for chemical synthesis. Exploring enzymes like sulfhydryl oxidase (SOX) or protein disulfide isomerase (PDI), which mediate disulfide bond formation in nature, could lead to highly selective and efficient synthetic pathways under physiological conditions. newswise.com
Below is a table outlining potential green synthetic strategies for future investigation.
| Method | Proposed Reactants | Oxidant/Catalyst | Potential Advantages |
| Air Oxidation | 4-Aminothiophenol, Thiophenol | Air (O2), Et3N in DMF | Atom economical, uses air as a green oxidant. |
| H2O2-Mediated Oxidation | 4-Aminothiophenol, Thiophenol | H2O2, Catalytic NaI | Environmentally benign oxidant, minimal byproducts. organic-chemistry.org |
| Cu-Catalyzed Coupling | 4-Iodoaniline, Thiophenol | Cu(0), Dithiophthalimide | High functional group tolerance, mild conditions. organic-chemistry.org |
| Photocatalysis | 4-Iodoaniline, Thiophenol | Visible Light, Photocatalyst | Metal-free options, mild conditions, high selectivity. rsc.org |
Integration of this compound in Advanced Materials and Nanotechnology
The dynamic nature of the disulfide bond makes it a highly valuable functional group in materials science, particularly for creating stimuli-responsive and self-healing materials. nih.govresearchgate.net this compound is an ideal building block for such materials, combining the reversible disulfide linkage with a polymerizable aniline group.
Future research in this area will likely focus on:
Self-Healing Polymers and Vitrimers: The compound can be used as a monomer or a cross-linker to create polymer networks. sigmaaldrich.com The disulfide bonds within the polymer matrix can cleave and reform upon application of a stimulus like heat, light, or a reducing agent, enabling the material to repair damage. acs.org The aniline moiety can be polymerized or used to form polyurethanes or polyamides.
Redox-Responsive Drug Delivery Systems: By incorporating this compound into polymer side chains, drug-delivery vehicles can be designed to release their therapeutic payload in response to the reducing environment inside cells, such as high concentrations of glutathione (B108866). nih.govrsc.org
Conductive and Recyclable Polymers: Polyaniline is an intrinsically conductive polymer. Creating polymers from this compound could lead to materials that are not only conductive but also recyclable, as the disulfide cross-links can be reversibly broken. sigmaaldrich.comnih.gov
Surface Modification and Nanotechnology: The amino group allows for the covalent attachment of the molecule to surfaces, such as those of nanoparticles or biosensors. sigmaaldrich.com On silver nanoparticles, 4-aminophenyl disulfide has been shown to undergo disulfide bond breakage and form new materials through a plasma-assisted catalytic reaction, suggesting a rich area for exploration in plasmonics and surface-enhanced Raman spectroscopy (SERS). researchgate.net
Development of High-Performance Catalytic Systems Utilizing this compound
The unique electronic and structural features of this compound suggest its potential utility in catalysis, either as a catalyst itself or as a ligand for a metal center.
Future avenues of research include:
Organocatalysis: Disulfides can act as photocatalysts or hydrogen atom transfer (HAT) catalysts, where the S-S bond is homolytically cleaved to produce reactive thiyl radicals. beilstein-journals.orgresearchgate.net The substitution on the aniline ring could be tuned to modulate the redox potential and catalytic activity of the molecule in various organic transformations.
Ligand Development for Transition-Metal Catalysis: The nitrogen of the aniline and the sulfur atoms of the disulfide could coordinate to transition metals, creating novel ligand scaffolds. The electronic properties of such ligands could be fine-tuned by modifying the aniline ring, potentially leading to highly efficient and selective catalysts for cross-coupling, oxidation, or reduction reactions.
Catalytic Disulfide Cleavage: The cleavage of disulfide bonds can itself be a catalytic process. nih.gov Research could focus on using this compound as a substrate to study and develop new catalytic systems for disulfide reduction, which is a critical process in biochemistry and materials science. nih.gov Selenol-catalyzed reduction is a particularly efficient method that could be explored. nih.gov
The table below compares hypothetical catalytic systems for future development.
| Catalyst Type | Proposed Role of this compound | Target Reaction | Potential Mechanism |
| Photocatalyst | Thiyl radical generator | Olefin functionalization | Photoinduced S-S bond cleavage, radical addition. beilstein-journals.org |
| HAT Catalyst | Hydrogen atom transfer agent | C-H functionalization | Thiyl radical abstracts H• from substrate. researchgate.net |
| Metal-Ligand Complex | N,S-bidentate ligand | Cross-coupling | Coordination to Pd, Cu, or Ni to stabilize active species. |
| Redox Mediator | Electron shuttle | Disulfide reduction | Thiol-disulfide exchange cascade with a terminal reductant. |
Theoretical and Computational Guidance for Future Research on this compound
Theoretical and computational chemistry provides invaluable tools for predicting molecular properties, understanding reaction mechanisms, and guiding experimental design. For a molecule like this compound, computational studies can accelerate discovery and provide fundamental insights.
Key computational research directions include:
Mechanistic Studies: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of disulfide exchange reactions, determining whether they proceed via radical or anionic pathways under various conditions. rsc.org This knowledge is crucial for designing self-healing materials with controlled dynamics.
Electronic Structure Analysis: Calculating the HOMO-LUMO gap, molecular electrostatic potential, and charge distribution can help predict the molecule's reactivity, its potential as an electronic material, and its coordination behavior as a ligand.
Bond Dissociation Energy (BDE) Calculations: Computing the BDE of the S-S, C-S, and C-N bonds can provide a quantitative measure of their relative stabilities. This information is critical for predicting the outcomes of thermal or photochemical reactions and for designing polymers with desired degradation or recycling properties.
Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra can aid in the characterization of new compounds and materials derived from this compound and can help interpret experimental results, such as monitoring reaction kinetics. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Phenyldisulfanyl)aniline, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves oxidative coupling of 4-aminothiophenol derivatives. For example, reacting 4-aminothiophenol with phenyl disulfide precursors under controlled oxidative conditions (e.g., using H₂O₂ or iodine as oxidizing agents). Key parameters include temperature (25–60°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios to minimize byproducts like sulfoxides . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing the disulfide bond in this compound, and what spectral features confirm its structure?
- Methodological Answer :
- ¹H/¹³C NMR : The aromatic protons adjacent to the disulfide group show downfield shifts (δ 7.2–7.8 ppm). The NH₂ group resonates at δ 4.5–5.0 ppm (broad singlet) .
- IR Spectroscopy : The S-S stretch appears as a weak band near 500–550 cm⁻¹ .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 249 (C₁₂H₁₂N₂S₂⁺), confirming molecular weight .
Q. How does the disulfide moiety in this compound influence its stability under varying pH and temperature conditions?
- Methodological Answer : The disulfide bond is susceptible to cleavage under alkaline conditions (pH > 10) or reducing environments (e.g., presence of DTT). Stability studies using HPLC at 25°C show <5% degradation over 48 hours at pH 7.4, but rapid decomposition (>90%) occurs at pH 12 . Thermal gravimetric analysis (TGA) indicates stability up to 150°C, with decomposition onset at 180°C .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are employed to predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) model the HOMO-LUMO gap (≈4.1 eV), highlighting redox activity centered on the disulfide group. Molecular electrostatic potential (MEP) maps reveal nucleophilic regions at the NH₂ group, guiding derivatization strategies . Solvent effects (PCM model) predict enhanced solubility in polar aprotic solvents like DMSO .
Q. How can X-ray crystallography using SHELX programs elucidate the molecular geometry and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves the S-S bond length (≈2.05 Å) and dihedral angles between aromatic rings. Hydrogen bonding networks (N-H···S) stabilize the crystal lattice, as shown in CIF files with R₁ < 0.05 . SHELXPRO interfaces with PDB formats to visualize packing diagrams and π-π stacking interactions .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives, particularly in redox-mediated mechanisms?
- Methodological Answer : Discrepancies in cytotoxicity assays (e.g., IC₅₀ values) often arise from redox interference. Control experiments using ROS scavengers (e.g., NAC) differentiate between direct biological activity and artifact signals . Comparative studies with mono-thio analogs (e.g., 4-(Phenylthio)aniline) isolate the disulfide’s role in redox cycling . High-content screening (HCS) with fluorescent probes (e.g., DCFH-DA) quantifies intracellular ROS generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
